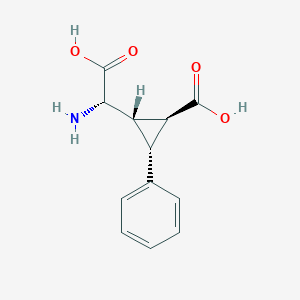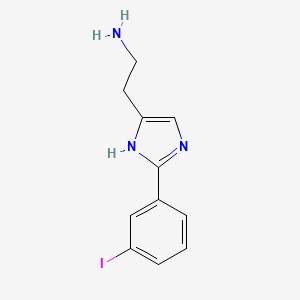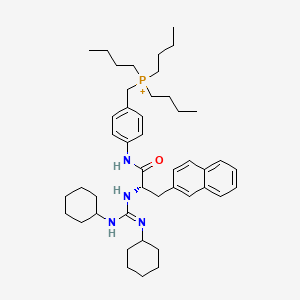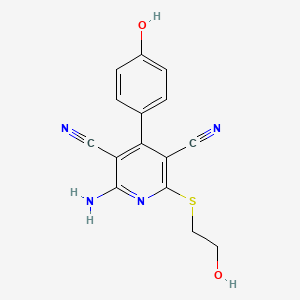![molecular formula C19H28N2O3 B10770494 N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)
N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO 116 1148 is a synthetic organic compound known for its interaction with serotonin receptors, specifically the serotonin type 4 receptor. It has been studied for its potential pharmacological effects and is classified as a bioactive chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO 116 1148 involves the reaction of N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide. The exact synthetic route and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of the benzodioxine ring and subsequent functionalization .
Industrial Production Methods
Industrial production of RO 116 1148 is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and formulated for research purposes .
Chemical Reactions Analysis
Types of Reactions
RO 116 1148 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodioxine compounds .
Scientific Research Applications
Chemistry: Used as a ligand in studies involving serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and gastrointestinal disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Mechanism of Action
RO 116 1148 exerts its effects by binding to the serotonin type 4 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the induction of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This activation triggers downstream signaling pathways, resulting in various physiological effects such as modulation of neurotransmitter release .
Comparison with Similar Compounds
RO 116 1148 is compared with other similar compounds, such as:
- RO 116-2617
- RO 116-0086
These compounds share structural similarities and target the same serotonin receptor but may differ in their pharmacological profiles and potency. RO 116 1148 is unique in its specific binding affinity and efficacy in activating the serotonin type 4 receptor .
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C19H28N2O3/c1-2-3-9-21-10-7-15(8-11-21)14-20-19(22)16-5-4-6-17-18(16)24-13-12-23-17/h4-6,15H,2-3,7-14H2,1H3,(H,20,22) |
InChI Key |
VBFBEYXWJLASJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10770413.png)


![[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770447.png)
![Sodium; 6-[2-(4-fluoro-phenyl)-4-isopropyl-quinolin-3-yloxy]-3,5-dihydroxy-hexanoate](/img/structure/B10770456.png)


![[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10770479.png)

![(4-benzamidophenyl) (E)-7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770490.png)

![1-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-14-yl]ethanone](/img/structure/B10770500.png)
![8-{2-Methyl-5-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethoxy]-2H-pyrazol-3-yl}-1,3-dipropyl-3,7-dihydro-purine-2,6-dione](/img/structure/B10770507.png)
![[14C]histidine](/img/structure/B10770509.png)
